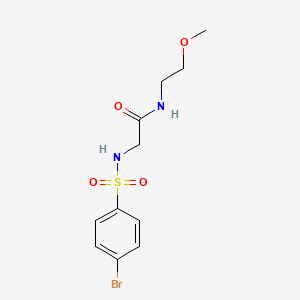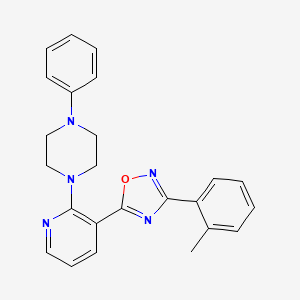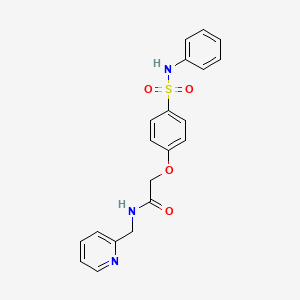
4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N,N-dimethyl-2-nitroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N,N-dimethyl-2-nitroaniline, also known as IDN-7314, is a chemical compound that has been studied for its potential use in the field of cancer research. This compound is an inhibitor of the enzyme NADH dehydrogenase (ubiquinone) 1 alpha subcomplex 4-like 2 (NDUFA4L2), which is involved in the electron transport chain in mitochondria. Inhibition of this enzyme has been shown to have anti-cancer effects, making IDN-7314 a promising candidate for further research.
Mecanismo De Acción
4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N,N-dimethyl-2-nitroaniline inhibits the activity of NDUFA4L2, which is involved in the electron transport chain in mitochondria. This leads to a decrease in ATP production and an increase in reactive oxygen species (ROS) production, ultimately leading to apoptosis in cancer cells.
Biochemical and physiological effects:
4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N,N-dimethyl-2-nitroaniline has been shown to have anti-cancer effects in vitro and in vivo. It also has potential as a therapeutic agent for other diseases, such as neurodegenerative disorders, where mitochondrial dysfunction plays a role.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N,N-dimethyl-2-nitroaniline is its specificity for NDUFA4L2, which reduces the likelihood of off-target effects. However, its potency and efficacy may vary depending on the cancer cell line or animal model used. Additionally, further studies are needed to determine the optimal dosing and administration of 4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N,N-dimethyl-2-nitroaniline.
Direcciones Futuras
1. Investigating the use of 4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N,N-dimethyl-2-nitroaniline in combination with other anti-cancer agents to enhance its efficacy.
2. Developing more potent and selective inhibitors of NDUFA4L2.
3. Studying the potential use of 4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N,N-dimethyl-2-nitroaniline in other diseases where mitochondrial dysfunction plays a role.
4. Investigating the mechanisms of resistance to 4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N,N-dimethyl-2-nitroaniline in cancer cells.
5. Conducting clinical trials to determine the safety and efficacy of 4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N,N-dimethyl-2-nitroaniline in humans.
Métodos De Síntesis
4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N,N-dimethyl-2-nitroaniline can be synthesized using a multi-step process starting with commercially available starting materials. The synthesis involves the formation of an oxadiazole ring, followed by the introduction of nitro and dimethylamino groups. The final product is obtained through purification and isolation steps.
Aplicaciones Científicas De Investigación
4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N,N-dimethyl-2-nitroaniline has been studied for its potential use in cancer research. In vitro studies have shown that 4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N,N-dimethyl-2-nitroaniline inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In vivo studies in mice have also shown promising results, with 4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N,N-dimethyl-2-nitroaniline inhibiting tumor growth and increasing survival rates.
Propiedades
IUPAC Name |
N,N-dimethyl-2-nitro-4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3/c1-8(2)12-14-13(20-15-12)9-5-6-10(16(3)4)11(7-9)17(18)19/h5-8H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBHIKHWBCXMVIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)C2=CC(=C(C=C2)N(C)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dimethyl-2-nitro-4-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]aniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

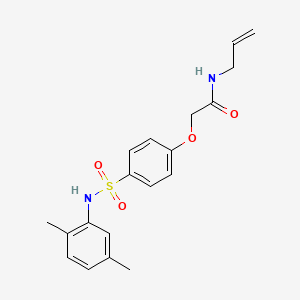
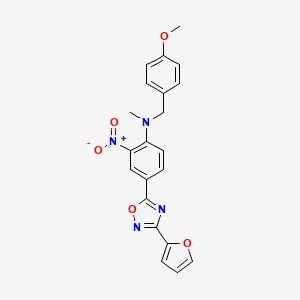

![4-(tert-butyl)-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7694696.png)
![2-fluoro-N-(1-isobutyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7694698.png)
![5-[(4-bromo-2-fluorophenyl)sulfamoyl]-N-ethyl-2-methylbenzamide](/img/structure/B7694700.png)
![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide](/img/structure/B7694721.png)



